4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole
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Overview
Description
4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole is a heterocyclic compound with the molecular formula C₁₃H₁₇NO and a molecular weight of 203.28 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a valuable building block in organic synthesis .
Preparation Methods
The synthesis of 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of benzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Researchers use it to study the biological activity of pyrrole derivatives.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-Benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole include:
Ethyl 5-ethoxy-3,4-dihydro-2H-pyrrole-2-carboxylate: This compound has a similar pyrrole ring structure but with different substituents.
3,4-Dihydro-2H-pyrrole: A simpler pyrrole derivative without the benzyl and ethoxy groups.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
IUPAC Name |
4-benzyl-5-ethoxy-3,4-dihydro-2H-pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-15-13-12(8-9-14-13)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBXWBBZGJAXPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NCCC1CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001238195 |
Source
|
Record name | 5-Ethoxy-3,4-dihydro-4-(phenylmethyl)-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119397-08-9 |
Source
|
Record name | 5-Ethoxy-3,4-dihydro-4-(phenylmethyl)-2H-pyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119397-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethoxy-3,4-dihydro-4-(phenylmethyl)-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001238195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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